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Compound of Interest

DIETHYL
IODOMETHYLPHOSPHONATE

Cat. No.: B080390

Compound Name:

Introduction: The Strategic Importance of Diethyl
lodomethylphosphonate

In the landscape of modern organic synthesis and drug discovery, the phosphonate moiety (R-
PO(OR')2) has emerged as a critical functional group. Its unique stereoelectronic properties
allow it to serve as a non-hydrolyzable phosphate mimic, a crucial feature in the design of
enzyme inhibitors and nucleotide analogues. Furthermore, phosphonate-containing reagents
are cornerstones of carbon-carbon bond formation. Within this valuable class of compounds,
Diethyl lodomethylphosphonate (CAS No. 10419-77-9) stands out as a particularly potent
and versatile building block.

This technical guide provides an in-depth exploration of Diethyl lodomethylphosphonate,
moving beyond simple data recitation to explain the causal relationships behind its synthesis,
reactivity, and application. The content is structured to provide researchers, medicinal
chemists, and process development scientists with the expert-level insights required to
effectively harness this reagent in their work. We will delve into its fundamental properties,
validated synthetic protocols, key reaction pathways, and the analytical methods that ensure its
quality and successful deployment in complex synthetic routes.

Part 1: Core Molecular and Physicochemical Profile
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A thorough understanding of a reagent's physical and chemical properties is the foundation of
its effective use. Diethyl lodomethylphosphonate is a dense, high-boiling liquid whose
characteristics are dominated by the presence of the electrophilic iodomethyl group and the
polar phosphonate ester.

The structure of Diethyl lodomethylphosphonate features a central phosphorus(V) atom
double-bonded to an oxygen atom and single-bonded to two ethoxy groups and an iodomethyl
(-CHal) group.

/l Nodes for atoms P [label="P", pos="0,0!"]; O_double [label="0", pos="0,1!"]; O_etl
[label="0", pos="-1.2,-0.5!"]; O_et2 [label="0", pos="1.2,-0.5!"]; C_iodo [label="CH2",
pos="0,-1.5!"]; | [label="1", pos="0,-2.5!"]; C_etl 1 [label="CHz", pos="-2.2,-0.2!"]; C_etl 2
[label="CHs", pos="-3.2,-0.5!"]; C_et2_1 [label="CHz", pos="2.2,-0.2!"]; C_et2_2 [label="CHs",
pos="3.2,-0.5!"];

// Bonds P -- O_double [style=double, len=0.8]; P -- O_etl; P -- O_et2; P -- C_iodo; C_iodo -- I;
Oetl-Cetl 1;C etl 1--C etl 2;0 et2--C et2 1;C et2 1--C_et2_2;} g Caption:
Chemical structure of Diethyl lodomethylphosphonate.

Table 1: Physicochemical and Safety Data for Diethyl lodomethylphosphonate
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Property Value Source(s)
Molecular Weight 278.03 g/mol [1112113114]
Molecular Formula CsH12103P [1112][3][5]16]
CAS Number 10419-77-9 [1][21[5]
Appearance C.:Ieér, colorless to pale yellow el

liquid
Boiling Point 112-114 °C @ 1 mmHg [1][7]
Density 1.6606 g/cm® @ 19 °C [7]

Refractive Index

1.497 - 1.499

[7]

Solubility

Immiscible with water

[1](7]

Storage Conditions

2-8°C, under inert atmosphere,

protect from light

[4]

Key GHS Hazards

H315: Causes skin
irritationH319: Causes serious
eye irritationH335: May cause

respiratory irritation

[3]141(€]

Part 2: Synthesis Pathway and Mechanistic

Rationale

The most reliable and industrially scalable method for preparing dialkyl alkylphosphonates is

the Michaelis-Arbuzov reaction.[10] This reaction provides a direct and high-yielding pathway to

form the crucial P-C bond.

The core of the reaction is the nucleophilic attack of a trivalent phosphorus ester, such as

triethyl phosphite, on an alkyl halide. The choice of diiodomethane as the alkyl halide is

strategic; while highly reactive, its use allows for the direct installation of the iodomethyl group.

The reaction proceeds via a two-step Sn2 mechanism.

Mechanism:
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Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite

attacks one of the methylene carbons of diiodomethane, displacing an iodide ion to form a
phosphonium salt intermediate.

o Dealkylation: The displaced iodide ion, now acting as a nucleophile, attacks one of the
electrophilic ethyl carbons of the phosphonium intermediate. This second Sn2 displacement
cleaves a C-O bond, yielding the final pentavalent Diethyl lodomethylphosphonate and a
molecule of ethyl iodide as a byproduct.

/I Reactants TriethylPhosphite [label="Triethyl Phosphite\nP(OEt)s3"]; Diiodomethane
[label="Diiodomethane\nCH2I2>"];

/I Intermediate Intermediate [label="Phosphonium Salt Intermediate\n[CHzI-P*(OEt)3] I7"];

// Products Product [label="Diethyl lodomethylphosphonate\n(EtO)2P(=O)CH:l",
fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Byproduct [label="Ethyl lodide\nEtI",
fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

/I Edges {rank=same; TriethylPhosphite; Diiodomethane;} TriethylPhosphite -> Intermediate
[label="Step 1: Sn2 Attack"]; Diiodomethane -> Intermediate [style=dotted]; Intermediate ->
Product [label="Step 2: Dealkylation (Sn2)"]; Intermediate -> Byproduct [style=dotted]; } g
Caption: Michaelis-Arbuzov reaction workflow for synthesis.

Field-Proven Synthetic Protocol

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov
reaction, optimized for safety and yield.

Objective: To synthesize Diethyl lodomethylphosphonate from triethyl phosphite and
diiodomethane.

Materials:
o Triethyl phosphite (reagent grade, distilled)
o Diiodomethane (stabilized, >98%)

e Round-bottom flask with reflux condenser and nitrogen inlet
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e Heating mantle with stirrer
« Distillation apparatus for purification
Procedure:

 Inert Atmosphere: Assemble the reaction apparatus and flush thoroughly with dry nitrogen.
Maintain a positive nitrogen pressure throughout the reaction. This is crucial as phosphites
can be sensitive to oxidation and moisture.

e Charging the Flask: Charge the round-bottom flask with triethyl phosphite (1.0 equivalent).

o Reactant Addition: Add diiodomethane (1.1 equivalents) to the flask. A slight excess of the
halide ensures complete conversion of the phosphite. The reaction is often exothermic.

o Reaction Conditions: Gently heat the reaction mixture to reflux (typically 120-150 °C). The
formation of the volatile byproduct, ethyl iodide (b.p. 72 °C), will be observed. The reaction
progress can be monitored by 3P NMR, observing the shift from the phosphite peak (+139

ppmite-thephosphenatepeak{+15-20 ppm).

o Work-up and Purification: Once the reaction is complete (typically 4-6 hours), cool the
mixture to room temperature. The crude product is purified by vacuum distillation to remove
any unreacted starting material and high-boiling impurities. The product is a high-boiling
liquid, and distillation must be performed under reduced pressure to prevent decomposition.

Self-Validation: The integrity of this protocol is confirmed by the predictable analytical results. A
successful reaction will show a near-complete consumption of the triethyl phosphite starting
material in the 3P NMR spectrum and the appearance of the target product peak. The boiling
point of the distilled product under a specific vacuum should align with reported values.[1][7]

Part 3: Applications in Advanced Synthesis & Drug
Development

Diethyl lodomethylphosphonate is not an end-product but a strategic intermediate. Its value
lies in the dual reactivity of the iodomethyl and phosphonate groups.
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Precursor for Horner-Wadsworth-Emmons (HWE)
Reagents

The primary application of phosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction,
a superior alternative to the Wittig reaction for synthesizing alkenes, particularly E-alkenes, with
high stereoselectivity.[1][3] Diethyl lodomethylphosphonate is a precursor to the ylide
required for this transformation.

Workflow:

e Arbuzov Reaction: The phosphonate is first reacted with a suitable nucleophile (e.g., the
enolate of an ester) to displace the iodide, forming a more complex phosphonate ester.

» Deprotonation: The resulting phosphonate, which now has an a-proton adjacent to both the
phosphorus and another electron-withdrawing group, is treated with a non-nucleophilic base
(e.g., NaH, KHMDS) to generate a stabilized phosphonate carbanion (the HWE reagent).

» Olefination: This carbanion then reacts with an aldehyde or ketone to produce an alkene,
with the dialkylphosphate salt being an easily removed, water-soluble byproduct.

/ Nodes Reagent [label="Diethyl lodomethylphosphonate"]; Base [label="Strong
Base\n(e.g., NaH)"]; Carbonyl [label="Aldehyde / Ketone\n(R2C=0)"]; Carbanion
[label="Phosphonate Carbanion\n(HWE Reagent)", fillcolor="#FBBCO05", style=filled,
fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane\nintermediate"]; Alkene
[label="Alkene Product\n(E-isomer favored)", fillcolor="#34A853", style=filled,
fontcolor="#FFFFFF"]; Byproduct [label="Phosphate Byproduct\n(Water Soluble)",
fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

/l Edges Reagent -> Carbanion [label="Deprotonation"]; Base -> Carbanion [style=dotted];
Carbanion -> Oxaphosphetane [label="Nucleophilic Attack"]; Carbonyl -> Oxaphosphetane
[style=dotted]; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> Byproduct
[style=dotted]; } &g Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Introduction of the Phosphonomethyl Moiety

The iodomethyl group is an excellent electrophile. The iodide is a superb leaving group,
allowing for facile Sn2 displacement by a wide range of nucleophiles (e.g., amines, thiols,
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alcohols, carbanions). This provides a direct method for introducing the diethyl
phosphonomethyl group [-CH2P(O)(OEt)2] into a target molecule.[8] This is particularly valuable
in medicinal chemistry for synthesizing:

e Enzyme Inhibitors: As stable mimics of phosphate-containing transition states.

e Prodrugs: The phosphonate esters can be designed to be cleaved in vivo, releasing an
active phosphonic acid.

o Bone-Targeting Agents: Bisphosphonates, synthesized from related precursors, are known to
chelate calcium and target bone tissue.

Part 4: Analytical Characterization Protocol

Rigorous analytical control is essential to verify the purity of Diethyl lodomethylphosphonate
and to monitor its reactions.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of synthesized Diethyl lodomethylphosphonate using
reverse-phase HPLC.

Methodology:
e Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[5]

» Mobile Phase: An isocratic mixture of acetonitrile and water is effective. A common starting
point is 60:40 (Acetonitrile:Water). For mass spectrometry (MS) detection, a small amount of
formic acid (0.1%) should be used instead of phosphoric acid.[5]

o Flow Rate: 1.0 mL/min.

o Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD) for
compounds lacking a strong chromophore.

o Sample Preparation: Dilute a small sample of the phosphonate in the mobile phase.
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» Validation: A pure sample should yield a single major peak. The retention time can be used
for identification in reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural confirmation.
e+ 'H NMR (in CDCls):

o -CH:l: A doublet is expected around 3.0-3.5 ppm. The signal is split by the phosphorus
atom with a coupling constant (3J_PH) of approximately 8-12 Hz.

o -OCH2CHs: A multiplet (quartet of doublets due to coupling with both the methyl protons
and the phosphorus atom) is expected around 4.1-4.3 ppm.

o -OCH2CHs: Atriplet is expected around 1.3-1.4 ppm.
e 3P NMR (in CDCls):

o Asingle peak, typically a multiplet due to coupling with the adjacent methylene protons, is
expected in the range of +15 to +20 ppm (relative to 85% H3POa).

e 13C NMR (in CDCl3):
o -CHzl: A doublet with a large *1J_PC coupling constant.
o -OCH2CHs: A doublet with a smaller 2J_PC coupling constant.

o -OCH2CHs: A doublet with a smaller 3J_PC coupling constant.

Part 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Diethyl lodomethylphosphonate is an
irritant and requires careful handling.

e Personal Protective Equipment (PPE): Always use a fume hood. Wear chemical-resistant
gloves (nitrile is adequate for incidental contact), a lab coat, and splash-proof safety goggles.

[9]
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» Handling: The compound is a skin and eye irritant.[3][4] Avoid inhalation of vapors, which
may cause respiratory irritation. In case of contact, flush the affected area with copious
amounts of water.

o Storage: The compound is light-sensitive and should be stored in an amber bottle.[4] To
prevent degradation from moisture, store under an inert atmosphere (nitrogen or argon) in a
refrigerator (2-8 °C).

o Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can
promote decomposition or unwanted reactions.

Conclusion

Diethyl lodomethylphosphonate is a high-value reagent whose utility is rooted in well-
understood principles of physical organic chemistry. Its synthesis via the robust Michaelis-
Arbuzov reaction and its application as a precursor for powerful transformations like the
Horner-Wadsworth-Emmons olefination make it an indispensable tool. By understanding the
causality behind its synthesis, reactivity, and handling requirements, researchers can
confidently and safely integrate this compound into synthetic strategies to build molecular
complexity and advance the frontiers of chemical and pharmaceutical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Diethyl lodomethylphosphonate: A Comprehensive
Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080390#diethyl-iodomethylphosphonate-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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